molecular formula C4H2Br2F2N2 B1529834 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole CAS No. 1046831-96-2

4-bromo-1-(bromodifluoromethyl)-1H-pyrazole

Cat. No. B1529834
M. Wt: 275.88 g/mol
InChI Key: ADSBPQWZGFOPAT-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, any common names, the molecular formula, and the structure of the molecule.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Antifungal Properties of Synthetic Dimethyl-4-Bromo-1

    • Field : Medical and Biological Research
    • Application : The compound is used in the investigation of antifungal properties .
    • Method : The compound is synthesized and then applied to cultures of Candida albicans, an opportunistic fungal pathogen .
    • Results : The research is aimed at addressing the evolution of drug-resistant C. albicans fungal pathogens, which is a major concern in the treatment of patients .
  • Electrochemical Bromofunctionalization of Alkenes

    • Field : Organic Chemistry
    • Application : The compound is used in the bromination of organic molecules .
    • Method : The electrochemical oxidation of bromide to bromine is used to reduce waste by avoiding chemical oxidants . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .
    • Results : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
  • Microwave-Assisted Synthesis

    • Field : Organic Synthesis
    • Application : The compound is used in the synthesis of 4-Phenyl-1,8-naphthalimide .
    • Method : The compound is synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating .
    • Results : The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths .
  • Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues

    • Field : Medical and Biological Research
    • Application : The compound is used in the investigation of antifungal properties .
    • Method : The compound is synthesized and then applied to cultures of Candida albicans, an opportunistic fungal pathogen .
    • Results : The research is aimed at addressing the evolution of drug-resistant C. albicans fungal pathogens, which is a major concern in the treatment of patients .
  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide

    • Field : Organic Synthesis
    • Application : The compound is used in the synthesis of 4-Phenyl-1,8-naphthalimide .
    • Method : The compound is synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating .
    • Results : The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths .
  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues
    • Field : Medical and Biological Research
    • Application : The compound is used in the investigation of antifungal properties .
    • Method : The compound is synthesized and then applied to cultures of Candida albicans, an opportunistic fungal pathogen .
    • Results : The research is aimed at addressing the evolution of drug-resistant C. albicans fungal pathogens, which is a major concern in the treatment of patients .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-bromo-1-[bromo(difluoro)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2F2N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSBPQWZGFOPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(bromodifluoromethyl)-1H-pyrazole

Synthesis routes and methods

Procedure details

60% suspension of NaH in oil (19.2 g, 0.48 mol) was washed with hexane (3×150 mL), suspended in DMF (200 mL) and cooled to 0° C. under N2. Then, a solution of bromide 4 (61.7 g, 0.42 mol) in DMF (80 mL) was added dropwise over a period of 30 min while maintaining the temperature of the mixture below 0° C. (acetone-dry ice bath at −10° C.). The mixture was stirred at 0° C. for 5 min and a solution of CBr2F2 (47.4 mL, 0.515 mol) in DMF (60 mL) was added dropwise at <0° C. over a period of 30 min. Cooling bath was removed and the mixture was stirred for 2 h at RT. Reaction mixture was carefully poured into water (1 L) and extracted with ether (4×400 mL). Combined organic extracts were washed with water (3×200 mL), dried (MgSO4), and concentrated to afford crude 5 (125.68 g) as an orange liquid. A portion of this product (122.73 g) was distilled under reduced pressure to afford 5 (72.68 g, 64%) as colourless liquid b.p. 84-90° C./30 mm Hg. 1H NMR (400 MHz, CDCl3) δ 7.76 (s, 1H), 7.88 (s, 1H). Some (about 9% mol) contaminants giving rise to signals at δ 7.60 and 7.68 were also present.
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
61.7 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
47.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
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4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Reactant of Route 3
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Reactant of Route 4
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Reactant of Route 5
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Reactant of Route 6
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole

Citations

For This Compound
1
Citations
O Hylse - is.muni.cz
The synthetic lethal combination of inhibition of CHK1 protein kinase and application of DNA-damaging agents in p53-deficient cancer cells appears to be promising therapeutic …
Number of citations: 2 is.muni.cz

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